molecular formula C13H12O5 B100948 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-58-1

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B100948
CAS RN: 15795-58-1
M. Wt: 248.23 g/mol
InChI Key: LCLVJNFWTMYFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Hydroxybenzylidene)-rhodanine” is a derivative of rhodanine and can be used as an algicidal agent . It’s also known as “5-(alpha-Methyl-3-hydroxybenzylidene)rhodanine” with a molecular formula of C11H9NO2S2 .


Synthesis Analysis

The synthesis of similar compounds involves combining suitable aldehydes with hydrazides. Approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of “5-(3-Hydroxybenzylidene)-rhodanine” is complex, with a molecular weight of 251.3 g/mol . The compound has a linear formula of C10H7NO2S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Hydroxybenzylidene)-rhodanine” include a molecular weight of 251.3 g/mol and a linear formula of C10H7NO2S2 . More detailed properties are not available in the search results.

Scientific Research Applications

2. Anti-Inflammatory Applications

Specific Scientific Field

Immunology and inflammation research.

Summary of the Application

Researchers explore the anti-inflammatory potential of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .

Experimental Procedures

Results

Continue reading the next four applications in the same format, or let me know if you’d like additional details on any specific application! 😊

References:

  • Aziz, T., Rahim, F., Ullah, R., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Biomedical Journal of Scientific & Technical Research, 28(5), 21919-21925
  • Compound structure: (2Z,5E)-5-(3-hydroxybenzylidene)-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-4-one (C~18~H~12~N~4~O~3~S)
  • Supplier information: Matrix Scientific

properties

IUPAC Name

5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVJNFWTMYFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345541
Record name 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

15795-58-1
Record name 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione 66.6Q (available from Aldrich) (28.8 g, 200 mmol) was added to a mixture of 3-hydroxybenzaldehyde 66.6R (available from Aldrich) (24.4 g, 200 mmol) in water (1000 mL) at 85° C. The resulting mixture was stirred at 85° C. for 2 hours. The reaction was allowed to cool and then filtered to provide 5-(3-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 66.6S (41.4 g, 83% yield) as a yellow solid.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-hydroxybenzaldehyde (available from Aldrich) (24.4 g, 200 mmol) in water (1000 mL) at 85° C., was added 2,2-dimethyl-1,3-dioxane-4,6-dione (available from Aldrich) (28.8 g, 200 mmol). The resulting mixture was then stirred at 85° C. for 2 hours. The reaction was allowed to cool and then filtered to provide 8.1 (41.3508 g, 83.3% yield) as a yellow solid.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
83.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.